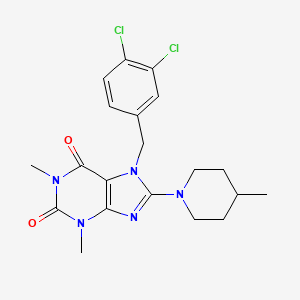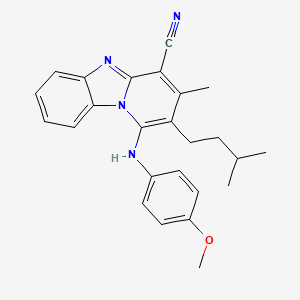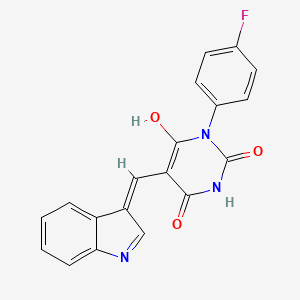![molecular formula C13H12N6S B11613811 14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B11613811.png)
14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[77002,7011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen ist eine komplexe organische Verbindung, die sich durch ihre einzigartige tetracyclische Struktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 14-Ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen umfasst mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Der Prozess beinhaltet typischerweise:
Bildung der Kern-Tetracyclen-Struktur: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.
Einführung von funktionellen Gruppen: Ethylsulfanyl- und Methylgruppen werden unter kontrollierten Bedingungen mit spezifischen Reagenzien eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde eine Optimierung des Synthesewegs erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören:
Hochskalierung der Reaktionsbedingungen: Sicherstellung, dass die Reaktionen in größerem Maßstab durchgeführt werden können, ohne die Qualität zu beeinträchtigen.
Reinigungsprozesse: Einsatz von Techniken wie Chromatographie zur Isolierung der gewünschten Verbindung von Nebenprodukten.
Analyse Chemischer Reaktionen
Reaktionstypen
14-Ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Ethylsulfanylgruppe zu einem Sulfoxid oder Sulfon modifizieren.
Reduktion: Die Verbindung kann reduziert werden, um ihre elektronischen Eigenschaften zu verändern.
Substitution: Funktionelle Gruppen können substituiert werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Einschließlich Halogene und Nukleophile unter geeigneten Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Ethylsulfanylgruppe zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
14-Ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein zur Synthese komplexerer Moleküle verwendet.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, über den 14-Ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen seine Wirkungen ausübt, beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biochemische Pfade beeinflussen, was zu den beobachteten Wirkungen der Verbindung führt. Die genauen molekularen Zielstrukturen und Pfade sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism by which 14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene exerts its effects involves interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaen
- 16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaen
Einzigartigkeit
14-Ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen und tetracyclischer Struktur aus, die ihm besondere chemische und physikalische Eigenschaften verleihen, die in ähnlichen Verbindungen nicht zu finden sind.
Eigenschaften
Molekularformel |
C13H12N6S |
|---|---|
Molekulargewicht |
284.34 g/mol |
IUPAC-Name |
14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C13H12N6S/c1-3-20-13-17-16-12-15-11-10(18-19(12)13)8-6-4-5-7(2)9(8)14-11/h4-6H,3H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
KZZJOPJMJGAMBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C2N1N=C3C4=CC=CC(=C4NC3=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11613737.png)
![N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11613745.png)

![(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,5-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11613754.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11613756.png)
![6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613767.png)
![N'-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide](/img/structure/B11613772.png)
![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11613777.png)


![N-(4-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11613790.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(E)-{3-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide](/img/structure/B11613799.png)
![N-(5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide](/img/structure/B11613800.png)
